3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile is an organic compound characterized by the presence of a hydroxy group, a trifluoromethoxy-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the trifluoromethoxylation of a suitable phenyl precursor, followed by subsequent reactions to introduce the hydroxy and nitrile groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of specialized reagents and catalysts to facilitate the trifluoromethoxylation reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The hydroxy and nitrile groups may also contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile
- 3-Hydroxy-3-[2-(trifluoromethoxy)phenyl]propanenitrile
- 3-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanenitrile
Uniqueness
3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C10H8F3NO2 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
3-hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6,9,15H,4H2 |
InChI Key |
IRXZYJQKVRNNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.